Mass Spectrometric Baseline Resolution: +5 Da Shift Enables Unambiguous SRM Discrimination from Unlabeled 6-Hydroxyindoramin
6-Hydroxyindoramin-d5 co-elutes with unlabeled 6-hydroxyindoramin under reverse-phase HPLC conditions while exhibiting a +5 Da mass shift, enabling baseline resolution in selected reaction monitoring (SRM) modes . In contrast, unlabeled 6-hydroxyindoramin cannot serve as an internal standard in endogenous metabolite quantification because it is chromatographically and mass-spectrometrically identical to the analyte [1]. The five-deuterium labeling provides wider m/z separation than d₂ or d₃ analogs, reducing the risk of isotopic cross-talk from naturally occurring ¹³C isotopologues of the unlabeled analyte.
| Evidence Dimension | Mass shift (ΔDa) for internal standard discrimination in SRM |
|---|---|
| Target Compound Data | +5.0 Da nominal mass shift vs. unlabeled 6-hydroxyindoramin |
| Comparator Or Baseline | Unlabeled 6-hydroxyindoramin: 0 Da shift (identical mass); Indoramin-d5: d5 labeling on parent drug scaffold, differing in both mass and retention from 6-hydroxyindoramin |
| Quantified Difference | 5 Da separation vs. 0 Da (unlabeled); structurally mismatched vs. Indoramin-d5 which targets a different analyte |
| Conditions | Reverse-phase HPLC-MS/MS; selected reaction monitoring (SRM) mode; ESI positive ionization |
Why This Matters
A +5 Da mass shift provides unambiguous SRM channel separation without isotopic overlap, a prerequisite for validated bioanalytical methods per FDA/EMA guidance.
- [1] Veeprho. 6-Hydroxyindoramin-D5 (HCl Salt) product page. DVE001644. Published 2024-07-30. View Source
